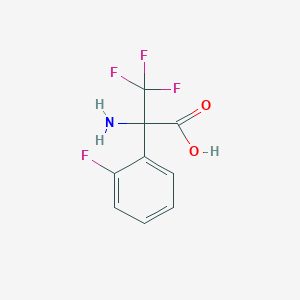

2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid , adhering to IUPAC nomenclature rules. The structure comprises:

- A propanoic acid backbone with a carboxylic acid group (-COOH) at position 1.

- A 2-fluorophenyl group attached to the central carbon (position 2).

- Three fluorine atoms bonded to the tertiary carbon (position 3).

- A primary amino group (-NH₂) at position 2.

The molecular formula is C₉H₇F₄NO₂ , with a molecular weight of 237.15 g/mol . The SMILES notation O=C(O)C(C1=CC=CC=C1F)(N)C(F)(F)F confirms the connectivity and substituent positions.

Key Structural Features

| Feature | Description |

|---|---|

| Fluorine substituents | Trifluoromethyl group (C(F)₃) at C3; fluoro at C2 of phenyl |

| Chiral center | Central carbon (C2) with four distinct groups |

| Functional groups | -COOH (acidic), -NH₂ (basic), aromatic ring |

Crystallographic Data and Stereochemical Configuration

While specific crystallographic data (e.g., unit cell parameters, space group) are not available in the provided sources, the compound’s stereochemical configuration is critical for its biochemical interactions. The α-carbon (C2) is a stereocenter, with the amino and carboxylic acid groups in a D-configuration (DL-alanine derivative). However, the stereochemical purity (enantiomeric excess) and crystal packing details remain unreported.

Comparative Stereochemistry

Comparative Analysis with Related Fluorinated Phenylalanine Derivatives

The compound’s structural uniqueness lies in its trifluoromethyl group and 2-fluorophenyl substituent , distinguishing it from other fluorinated phenylalanine analogs.

Structural Similarities and Differences

This trifluoromethyl group enhances lipophilicity and metabolic stability , while the 2-fluorophenyl moiety modulates electronic effects and stereochemical interactions .

Spectroscopic Characterization (NMR, IR, MS)

While explicit spectroscopic data are not provided in the sources, the compound’s structure permits predictable spectral patterns based on functional groups and fluorine environments.

Predicted NMR Characteristics

- ¹H NMR :

- ¹⁹F NMR :

Infrared (IR) Spectroscopy

- -COOH : Broad O-H stretch at 2500–3300 cm⁻¹.

- C=O : Strong absorption at 1700–1750 cm⁻¹.

- C-F (CF₃) : Stretching bands at 1100–1300 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion : m/z 237 [M]⁺.

- Fragmentation : Loss of COOH (Δ m/z 44) and CF₃ (Δ m/z 69).

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-4-2-1-3-5(6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJJESUFHXMQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)(C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with multiple receptors.

Mode of Action

Similar compounds have been shown to bind with high affinity to their targets, resulting in various biological activities.

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds.

Biological Activity

2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid (commonly referred to as TFPAA) is a fluorinated amino acid derivative notable for its unique chemical structure and potential biological applications. Its trifluoromethyl and fluorophenyl groups enhance its lipophilicity and binding affinity to various biological targets, making it a compound of interest in pharmacological research.

- IUPAC Name : this compound

- Molecular Formula : C9H7F4NO2

- Molecular Weight : 227.15 g/mol

- InChI Key : RHJJESUFHXMQBS-UHFFFAOYSA-N

TFPAA's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the trifluoromethyl group significantly enhances its potency against certain biological targets by modifying the compound's electronic properties. This modification can lead to increased inhibition of neurotransmitter uptake and modulation of synaptic transmission pathways.

Biological Activity Overview

Research has highlighted several key areas where TFPAA exhibits significant biological activity:

- Neuroscience Research : TFPAA is utilized in studies investigating neurotransmitter systems, particularly in the context of synaptic transmission and potential treatments for neurological disorders such as depression and anxiety .

- Pharmaceutical Development : The compound serves as a crucial building block in synthesizing various pharmaceutical agents. Its structural properties allow for the design of novel compounds with improved efficacy and reduced side effects .

- Biochemical Assays : TFPAA is employed in biochemical assays to evaluate the effects of amino acid modifications on protein function, aiding researchers in understanding protein interactions .

Case Studies

- Neurotransmitter Uptake Inhibition :

- Protein-Ligand Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate | Ethyl ester derivative; similar fluorination | Used in enzyme interaction studies |

| (S)-3-Amino-3-(2-fluorophenyl)propionic acid | Lacks trifluoromethyl group; simpler structure | Targeting neurological disorders |

Synthesis Methods

The synthesis of TFPAA typically involves multi-step organic reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid exhibit potential anticancer properties. Fluorinated amino acids can influence metabolic pathways and may inhibit tumor growth. For instance, studies have shown that fluorinated compounds can enhance the efficacy of existing chemotherapeutics by altering drug metabolism and resistance mechanisms.

Neuropharmacology

This compound also shows promise in neuropharmacological applications. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system. Preliminary studies suggest that it may have implications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems.

Material Science

Polymer Chemistry

In material science, this compound serves as a versatile building block for synthesizing fluorinated polymers. These polymers exhibit unique properties such as enhanced thermal stability and chemical resistance. The incorporation of trifluoro groups into polymer backbones can significantly improve their performance in harsh environments.

Coatings and Adhesives

The compound's chemical properties make it suitable for use in specialized coatings and adhesives. Its ability to form strong bonds with various substrates while providing resistance to solvents and moisture is particularly beneficial in industrial applications.

Agricultural Chemistry

Herbicide Development

Fluorinated compounds are increasingly utilized in developing new herbicides due to their enhanced biological activity and selectivity. The structural characteristics of this compound allow for the design of herbicides that target specific weed species while minimizing impact on crops.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Target Compound | 1340437-02-6 | C₉H₇F₄NO₂ | 237.15 | 2-fluorophenyl, β-CF₃ |

| 2-Amino-3-(2-fluorophenyl)propanoic acid | 2629-55-2 | C₉H₈FNO₂ | 197.17 | 2-fluorophenyl (no CF₃) |

| 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | 240490-00-0 | C₁₀H₁₀F₃NO₂ | 233.18 | 3-CF₃-phenyl, amino at β-carbon |

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | N/A | C₉H₈FNO₂ | 197.17 | 4-fluorophenyl (para-F) |

| (2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid | N/A | C₁₀H₉F₃NO₃ | 279.19 | 2-(trifluoromethoxy)phenyl |

Key Observations :

- Trifluoromethyl (CF₃) vs. Fluorine (F): The target compound’s β-CF₃ group increases molecular weight by ~40 Da compared to non-CF₃ analogs (e.g., 2629-55-2).

- Substituent Position: The 2-fluorophenyl group in the target compound introduces steric hindrance near the amino acid backbone, which may influence receptor binding compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .

- Electron-Withdrawing Effects : Both CF₃ and trifluoromethoxy (OCF₃) groups are strongly electron-withdrawing, but OCF₃ () may alter π-stacking interactions in aromatic systems compared to CF₃ .

Metabolic Stability and Toxicity

- Metabolic Resistance: The CF₃ group in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

- Toxicity Risks: Fluorinated compounds (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid in ) may exhibit off-target effects on tyrosine metabolism. The target compound’s lack of hydroxyl groups could mitigate this risk .

Preparation Methods

Asymmetric Synthesis via Reformatsky-Type Reaction Using Chiral Sulfinylimines

A highly effective method for synthesizing β-substituted α,α-difluoro-β-amino acids, which can be adapted for trifluoromethyl analogs, involves the Reformatsky reaction between chiral N-sulfinylimines and ethyl bromodifluoroacetate derivatives.

- Key features :

- Use of enantiopure Davis' N-sulfinylimines as chiral imine equivalents.

- High-temperature Reformatsky addition with BrZnCF2COOEt.

- Achieves high chemical yields and excellent stereoselectivity (diastereomeric ratios > 9:1, enantiomeric excess up to 99:1).

- Provides a direct route to enantiomerically pure α,α-difluoro-β-amino acids, which can be further modified to trifluoromethyl analogs by suitable fluorination or substitution steps.

This method is operationally convenient and allows for precise control of stereochemistry, making it highly suitable for preparing 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid analogs with defined stereochemistry.

Alkylation Approach Using Trifluoromethyl-Containing Alkyl Halides

Another approach involves the alkylation of amino acid precursors with trifluoromethyl-containing alkyl halides under controlled basic conditions.

- Procedure highlights :

- Use of N,N-dimethylformamide (DMF) as solvent and sodium hydroxide (NaOH) as base.

- Reaction with trifluoromethylated alkyl iodides (e.g., 1,1,1-trifluoro-3-iodopropane).

- Strict control of reaction conditions (dry, deoxygenated DMF and solid NaOH beads) to minimize decomposition and side reactions.

- Scale-up challenges due to reagent decomposition and mixing issues, but small-scale reactions yield high diastereoselectivity and chemical yield (up to 98.4% yield, 84% diastereomeric excess).

- Subsequent purification and isolation steps yield racemic or enantiomerically enriched trifluoromethylated amino acid derivatives.

This method is valuable for introducing the trifluoromethyl group but requires careful optimization to avoid reagent degradation and side-product formation.

Dynamic Kinetic Resolution (DKR) for Enantiomeric Purification

To obtain enantiomerically pure trifluoromethylated amino acids, dynamic kinetic resolution is employed after racemic synthesis.

- Process details :

- Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride is treated with a chiral ligand and nickel(II) chloride in methanol.

- Potassium carbonate is added to facilitate the resolution at controlled temperatures (50 °C to 0 °C).

- The process yields diastereomeric nickel complexes that can be separated.

- Subsequent disassembly of the complex and derivatization (e.g., Fmoc protection) allows isolation of enantiomerically pure amino acid derivatives with high enantiomeric excess (>98% ee).

- Ligand recycling is possible, enhancing the sustainability of the process.

This approach is applicable to preparing enantiomerically pure trifluoromethylated amino acids and can be adapted for this compound derivatives.

Multi-Step Synthesis via Ester and Nitrile Intermediates (Patent Method)

A patented process for related trifluoromethyl hydroxy acids involves:

- Conversion of trifluoroacetic acid esters to trifluoroacetone derivatives using mineral acids.

- Reaction with cyanides to form propionitrile intermediates.

- Conversion to propionic acid esters via alcoholysis.

- Enzymatic resolution using esterases or lipases to obtain optically active trifluoro-substituted hydroxy acids.

- Hydrolysis to the final acid product.

While this method is specific to trifluoro-2-hydroxy-2-methylpropionic acid, the principles of stepwise functional group transformations and enzymatic resolution can be adapted for the preparation of trifluoromethylated amino acids with aromatic substituents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Selectivity | Notes |

|---|---|---|---|

| Reformatsky Reaction with Chiral Sulfinylimines | BrZnCF2COOEt, enantiopure N-sulfinylimines, high temperature | High chemical yield, dr > 9:1, ee up to 99% | Efficient asymmetric synthesis, stereocontrol |

| Alkylation with CF3-alkyl Halides | CF3-containing alkyl iodides, DMF, NaOH beads, dry & deoxygenated conditions | Up to 98.4% yield, 84% de (small scale) | Sensitive to conditions, scale-up challenges |

| Dynamic Kinetic Resolution (DKR) | Racemic amino acid hydrochloride, chiral ligand, NiCl2, K2CO3, methanol | High enantiomeric excess (>98% ee) | Allows enantiopure isolation, ligand recycling |

| Multi-step Ester/Nitrile Intermediates + Enzymatic Resolution | Trifluoroacetic esters, mineral acid, cyanide, alcohol, esterase/lipase | Not specified for target compound | Applicable enzymatic resolution strategy |

Research Findings and Considerations

The Reformatsky reaction approach provides a direct and stereoselective route to fluorinated amino acids, with robustness in stereochemical outcomes, making it a preferred method for preparing complex fluorinated amino acids including this compound analogs.

The alkylation method requires stringent control of reaction parameters due to the sensitivity of trifluoromethylated alkyl halides, but it is a practical route for introducing trifluoromethyl groups onto amino acid frameworks.

Dynamic kinetic resolution is essential for obtaining enantiomerically pure products when racemic mixtures are formed, combining metal coordination chemistry with chiral ligands to achieve high optical purity.

Enzymatic methods and multi-step chemical transformations provide alternative routes, especially when stereochemical purity is critical and when enzymatic selectivity can be leveraged.

Q & A

Q. What synthetic strategies are effective for preparing 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid?

The synthesis typically involves fluorinated aryl precursors and functional group transformations. Key steps include:

- Suzuki-Miyaura cross-coupling : Fluorophenylboronic acid derivatives react with halogenated intermediates to introduce the 2-fluorophenyl group .

- Fluorination reactions : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution with KF under anhydrous conditions ensure trifluoromethyl group formation .

- Amino acid backbone assembly : Strecker synthesis or enzymatic resolution may be employed to establish the α-amino acid structure . Critical considerations: Optimize reaction temperature and solvent polarity to minimize defluorination byproducts.

Q. How can the structure and purity of this compound be validated experimentally?

- NMR spectroscopy : -NMR confirms trifluoromethyl and fluorophenyl group integration, while -NMR resolves stereochemistry at the α-carbon .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns, critical for understanding intermolecular interactions .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., dehalogenated derivatives) using reverse-phase columns with acidic mobile phases .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity and pharmacological profile?

- Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic substitutions .

- Metabolic stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life in biological systems .

- Binding affinity : Fluorine’s van der Waals radius and electronegativity improve interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2 inhibition analogs) .

Q. What metabolic pathways and toxicological implications are associated with this compound?

- Glutathione conjugation : The compound undergoes phase II metabolism, forming cysteine conjugates via glutathione S-transferase (GST) .

- Bioactivation by β-lyase : Renal cysteine conjugate β-lyase cleaves the S-C bond, releasing reactive thiol intermediates linked to nephrotoxicity .

- Fluoroacid metabolites : Metabolism yields 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, detectable via LC-MS/MS in urine .

Q. How does structural modification at the phenyl ring alter biological activity?

Comparative studies with analogs reveal:

- 2-Fluorophenyl vs. 4-fluorophenyl : Ortho-substitution sterically hinders enzyme binding but enhances selectivity for GABA receptors over COX-2 .

- Trifluoromethyl vs. methyl groups : Trifluoromethyl increases lipophilicity (logP +0.9), improving blood-brain barrier penetration .

- Amino acid stereochemistry : (R)-enantiomers exhibit higher antimicrobial activity against Gram-positive bacteria compared to (S)-forms .

Methodological Guidance

Q. What analytical techniques resolve enantiomeric purity for this chiral compound?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to separate enantiomers .

- Circular dichroism (CD) : Correlate Cotton effects with absolute configuration determined by X-ray data .

- Enzymatic assays : Porcine kidney acylase I selectively hydrolyzes (S)-enantiomers, enabling kinetic resolution .

Q. How to design stability studies under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via UV-Vis for hydrolysis of the trifluoromethyl group .

- Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., defluorinated analogs) using GC-MS .

Data Contradictions and Resolution

Q. Discrepancies in reported logP values: How to reconcile experimental and computational data?

- Experimental logP : Shake-flask method with octanol/water partitioning yields logP = 1.2 ± 0.1 .

- Computational predictions : Software like MarvinSketch® overestimates logP (1.8–2.1) due to inadequate fluorine parameterization . Resolution: Use COSMO-RS models incorporating fluorine’s solvation effects for accurate predictions .

Comparative Table: Structural Analogs and Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.